molecular formula C6H4N2S2 B172323 Thiazolo[5,4-C]pyridine-2-thiol CAS No. 116990-44-4

Thiazolo[5,4-C]pyridine-2-thiol

Cat. No. B172323
CAS RN: 116990-44-4
M. Wt: 168.2 g/mol
InChI Key: VHVPVAPCPMORFK-UHFFFAOYSA-N
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Description

Thiazolo[5,4-C]pyridine-2-thiol is a chemical compound with the molecular weight of 169.25 . It is also known as 1,3-dihydro-2H-3lambda3-thiazolo [5,4-c]pyridine-2-thione .


Molecular Structure Analysis

The InChI code for Thiazolo[5,4-C]pyridine-2-thiol is 1S/C6H5N2S2/c9-6-8-4-1-2-7-3-5 (4)10-6/h1-3,10H, (H,8,9) . This indicates the presence of carbon, hydrogen, nitrogen, and sulfur atoms in the molecule.


Physical And Chemical Properties Analysis

Thiazolo[5,4-C]pyridine-2-thiol is a solid at room temperature . Its melting point is reported to be between 230-232°C .

Scientific Research Applications

Antitumor Activity

Thiazolo[5,4-C]pyridine-2-thiol derivatives have been demonstrated to have high antitumor activities . They are promising scaffolds for the design of new medicines, including anticancer drugs .

Antibacterial Activity

These compounds also exhibit significant antibacterial properties . This makes them potential candidates for the development of new antibacterial agents.

Anti-inflammatory Activity

Thiazolo[5,4-C]pyridine-2-thiol and its derivatives have been shown to possess anti-inflammatory activities . This suggests their potential use in the treatment of inflammatory diseases.

Antioxidant Activity

Thiazolo[5,4-C]pyridine-2-thiol derivatives have been identified and developed in recent years that exhibit high antioxidant activities . This indicates their potential use in combating oxidative stress-related diseases.

Antimicrobial Activity

These compounds have also been reported to have antimicrobial activities . This suggests their potential use in the treatment of various microbial infections.

Herbicidal Activity

Thiazolo[5,4-C]pyridine-2-thiol derivatives have been reported to possess herbicidal activities . This indicates their potential use in the agricultural industry for weed control.

Antifungal Activity

These compounds have also been reported to have antifungal activities . This suggests their potential use in the treatment of various fungal infections.

Antitumor Activity

Some representatives of this class have been reported as histamine H3 receptor antagonists . This indicates their potential use in the treatment of cancer.

Safety and Hazards

Thiazolo[5,4-C]pyridine-2-thiol should be handled with care. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

1H-[1,3]thiazolo[5,4-c]pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2S2/c9-6-8-4-1-2-7-3-5(4)10-6/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVPVAPCPMORFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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